

Application Notes and Protocols: Preparation of AZD-8529 for In Vivo Studies

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Compound of Interest

Compound Name: AZD-8529

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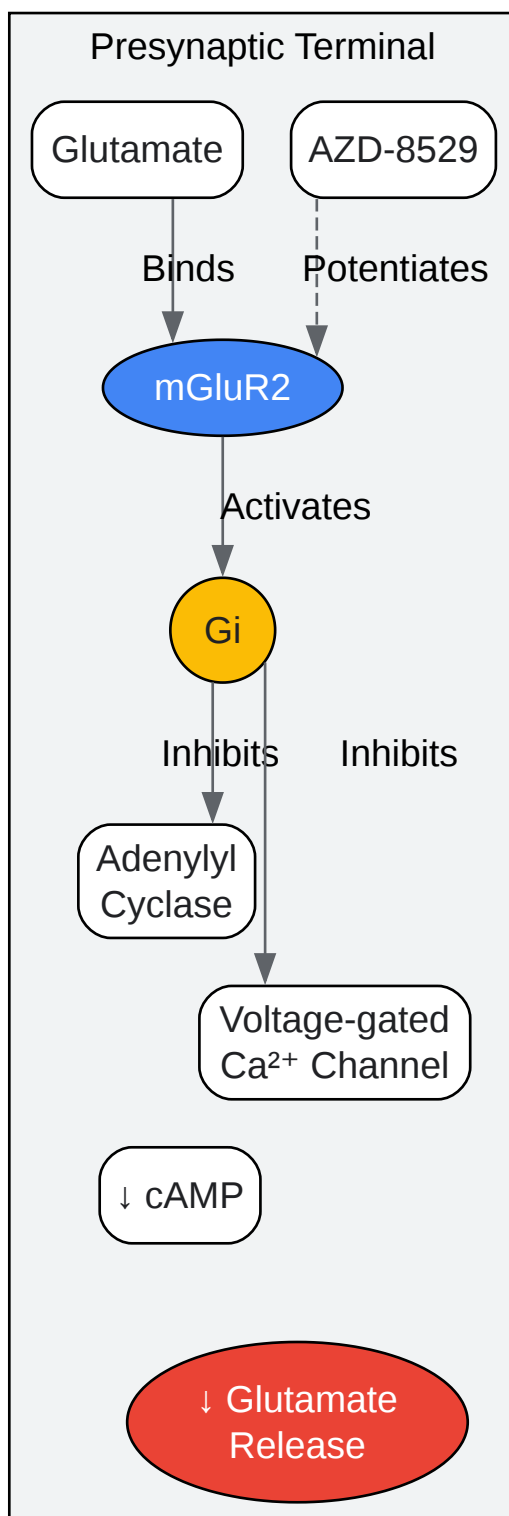
Abstract

These application notes provide detailed protocols for the preparation of **AZD-8529**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), for in vivo research applications.[1] Due to its hydrophobic nature, **AZD-8529** requires specific formulation strategies to ensure its solubility and stability for administration in animal models. This document outlines three effective methods for preparing **AZD-8529** dosing solutions: a multi-component solvent system, a cyclodextrin-based formulation, and a simple saline suspension with pH adjustment. Each protocol is detailed to facilitate consistent and reliable preparation. Additionally, key physicochemical properties, recommended storage conditions, and typical dosing information are summarized for easy reference.

Introduction to AZD-8529

AZD-8529 is a small molecule that acts as a positive allosteric modulator of mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate.[1] mGluR2 is a G-protein coupled receptor primarily located on presynaptic nerve terminals, where its activation leads to an inhibition of glutamate release. By modulating this pathway, **AZD-8529** has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. For in vivo studies, appropriate formulation is critical to achieve the desired exposure and pharmacological effect. **AZD-8529** is available as a free base and a mesylate salt, which may have different solubility properties.

Signaling Pathway of AZD-8529



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Caption: Mechanism of **AZD-8529** action at the presynaptic terminal.

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for **AZD-8529** is provided in the table below. This information is essential for calculating appropriate dosages and preparing solutions.

Property	Value
Chemical Name	7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isindol-1-one
Molecular Formula	C ₂₄ H ₂₄ F ₃ N ₅ O ₃ (Free Base)[2]
Molecular Weight	487.48 g/mol (Free Base)[2]
CAS Number	1092453-15-0 (Free Base), 1314217-69-0 (Mesylate)[2]
Mechanism of Action	Positive Allosteric Modulator (PAM) of mGluR2[1]
EC ₅₀	~195 nM - 285 nM for potentiation of glutamate effect on mGluR2[1][3]
Solubility	Soluble in DMSO. Formulations in specific vehicles can achieve concentrations of ≥ 2.08 mg/mL.[4]
Administration Routes	Subcutaneous (s.c.), Intraperitoneal (i.p.), Intramuscular (i.m.)[1][5][6]
Preclinical Dosing	Rats: 10-40 mg/kg (s.c., i.p.)[6], Monkeys: 0.3-3 mg/kg (i.m.)[5]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing **AZD-8529** for in vivo administration. It is recommended to prepare these formulations fresh on the day of use. If a

stock solution in DMSO is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months.^[4]

General Experimental Workflow

Caption: General workflow for preparing and using **AZD-8529** formulations.

Protocol 1: Multi-Solvent Formulation

This protocol uses a combination of solvents to achieve a clear solution suitable for injection. This formulation is useful for achieving a concentration of at least 2.08 mg/mL.^[4]

Materials:

- **AZD-8529** (mesylate salt preferred)
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **AZD-8529** in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is convenient.^[4] Carefully weigh the required amount of **AZD-8529** and dissolve it in the appropriate volume of DMSO. Ensure it is fully dissolved; brief vortexing or sonication may be used.
- Sequentially add the co-solvents. For a 1 mL final volume, follow these steps in order, mixing thoroughly after each addition:^[4] a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL **AZD-8529** DMSO stock solution. Vortex to mix. b. Add 50 µL of Tween-80 to the mixture and vortex until homogeneous. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

- Final Concentration Check. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an **AZD-8529** concentration of 2.08 mg/mL.^[4] The solution should be clear.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes sulfobutylether- β -cyclodextrin (SBE- β -CD) as a solubilizing agent, which is often well-tolerated in vivo. This method can also achieve a concentration of at least 2.08 mg/mL.^[4]

Materials:

- **AZD-8529** (mesylate salt preferred)
- Dimethyl sulfoxide (DMSO), sterile
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a 20% (w/v) SBE- β -CD solution in saline. Dissolve 200 mg of SBE- β -CD in every 1 mL of sterile saline. Gentle warming and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
- Prepare a stock solution of **AZD-8529** in DMSO. As in Protocol 1, a 20.8 mg/mL stock in DMSO is a useful starting point.^[4]
- Combine the stock solution and the cyclodextrin vehicle. For a 1 mL final volume:^[4] a. Add 100 μ L of the 20.8 mg/mL **AZD-8529** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution. b. Vortex thoroughly until the solution is clear and homogeneous.
- Final Concentration Check. The final formulation will contain 10% DMSO in a 20% SBE- β -CD saline solution, with an **AZD-8529** concentration of 2.08 mg/mL.^[4]

Protocol 3: Saline Suspension with pH Adjustment

For some applications, a simple saline suspension may be sufficient, particularly if the mesylate salt of **AZD-8529** is used. This method avoids organic co-solvents.

Materials:

- **AZD-8529** (mesylate salt)
- Sterile Saline (0.9% NaCl)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N) for pH adjustment.

Procedure:

- Weigh the required amount of **AZD-8529** mesylate.
- Add the sterile saline. Add the desired volume of saline to the solid **AZD-8529**.
- Vortex and adjust pH. Vortex the suspension vigorously. The compound may not fully dissolve initially. If necessary, adjust the pH of the suspension to aid dissolution. Check the pH and carefully add dilute HCl or NaOH dropwise while vortexing until the compound dissolves or a fine, homogeneous suspension is achieved.
- Final Preparation. Ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5) for the intended route of administration.

Conclusion

The successful use of **AZD-8529** in in vivo studies is highly dependent on the appropriate preparation of the dosing solution. The protocols provided here offer several reliable options to suit different experimental needs and concentration requirements. Researchers should select the formulation that best fits their animal model, administration route, and desired dosage. Due to the lack of specific stability data for these working solutions, it is strongly recommended to prepare them fresh before each experiment to ensure consistent results.

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